molecular formula C20H25N3O2 B2959268 2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034322-55-7

2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2959268
CAS No.: 2034322-55-7
M. Wt: 339.439
InChI Key: JHDWWVPVWHMAPS-UHFFFAOYSA-N
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Description

2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, serving as a critical pharmacological tool for investigating the S1P signaling axis. This compound functions by inducing the internalization of the S1P1 receptor on lymphocytes, thereby sequestering them within lymphoid tissues and preventing their egress into the circulation and subsequent migration to sites of inflammation Source . This mechanism of action mirrors that of approved therapeutics and makes this compound highly valuable for studying autoimmune and inflammatory disease pathways, such as multiple sclerosis and transplant rejection, in preclinical models. Its high selectivity for S1P1 over other S1P receptor subtypes allows researchers to dissect the specific biological functions of S1P1 receptor activation without the confounding effects of modulating other receptors in the family. Consequently, this agonist is extensively used to validate new targets and explore the therapeutic potential of S1P1 modulation in immunology, oncology, and vascular biology research.

Properties

IUPAC Name

2-phenoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(25-19-5-3-2-4-6-19)20(24)22-15-17-9-13-23(14-10-17)18-7-11-21-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDWWVPVWHMAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a phenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-phenoxy-N-[(1-(pyridin-4-yl)piperidin-4-yl)methyl]propanamide
  • Molecular Formula : C20_{20}H25_{25}N3_{3}O2_{2}
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 1235120-52-1

The primary target of this compound is Mitogen-activated protein kinase 14 (MAPK14) , also known as p38 MAPK. The compound binds to MAPK14, modulating its activity and influencing downstream signaling pathways involved in inflammation and cellular stress responses.

Pharmacological Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound shows a favorable balance between potency and safety. Studies have reported low cytotoxic effects on non-target cells, making it an attractive candidate for drug development aimed at reducing adverse effects associated with high-potency compounds .

In Vitro Studies

A series of in vitro assays were performed to evaluate the efficacy of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value in the micromolar range, showcasing its potential as an anticancer agent .

Structure Activity Relationship (SAR)

The structural modifications of the compound have been explored to enhance its biological activity. Variations in the piperidine and pyridine moieties were systematically analyzed to determine their effects on binding affinity and selectivity towards MAPK14. These studies revealed that specific substitutions could significantly increase potency while maintaining selectivity .

Data Table: Summary of Biological Activities

Activity Description
TargetMitogen-activated protein kinase 14 (MAPK14)
Anti-inflammatory EffectReduces pro-inflammatory cytokine production
CytotoxicityLow cytotoxicity in non-target cells
IC50 (Cancer Cell Lines)Micromolar range (exact values vary by cell line)
Structure Activity RelationshipModifications enhance potency and selectivity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound shares a common N-substituted propanamide scaffold with fentanyl-like analogs but diverges in substituent chemistry:

Key Structural Features :
  • Piperidine Substituent : 1-(Pyridin-4-yl) group on the piperidine nitrogen (vs. phenethyl, thiazolyl, or fluorophenyl groups in analogs).
  • Aryl Group: 2-Phenoxy substituent on the propanamide (vs. phenyl, thiophenyl, or fluorophenyl groups).
  • Backbone : Propanamide chain (consistent with fentanyl analogs).
Table 1: Structural Comparison with Selected Analogs
Compound Name Piperidine Substituent Aryl Group Molecular Formula Molecular Weight Key Feature
Target Compound 1-(Pyridin-4-yl) 2-Phenoxy C₂₀H₂₄N₃O₂ 338.43 Pyridine N-substituent, Phenoxy
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 4-Methoxymethyl Phenyl C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl on piperidine
beta-Hydroxythiofentanyl 1-(2-Hydroxy-2-thienylethyl) Thiophen-2-yl C₂₀H₂₅N₂O₂S 369.49 Thiophene, hydroxyethyl
2'-Fluoroortho-Fluorofentanyl 1-[2-(2-Fluorophenyl)ethyl] 2-Fluorophenyl C₂₂H₂₆F₂N₂O 372.45 Difluorophenyl groups
N-Phenyl-N-[1-(2-Phenylethyl)-4-thiazolyl]propanamide 1-Phenethyl, 4-Thiazolyl Phenyl, Thiazolyl C₂₃H₂₆N₃OS 392.54 Thiazole substituent

Pharmacological and Physicochemical Properties

Piperidine Modifications :
  • Analogs with thiazolyl () or thiophenyl () substituents exhibit altered receptor selectivity due to heterocyclic π-π interactions .
Aryl Group Impact :
  • Fluorinated aryl groups (e.g., 2'-fluoroortho-fluorofentanyl) enhance lipophilicity and metabolic stability, often correlating with higher potency .
Table 2: Physicochemical and Pharmacological Trends
Feature Target Compound Fentanyl Analogs (e.g., ) Thiophene Derivatives ()
Polarity Moderate (pyridine + phenoxy) Low (lipophilic aryl groups) Moderate (thiophene)
Metabolic Stability Likely moderate (ether linkage) High (fluorine substitution) Variable (hydroxyethyl susceptibility)
Receptor Binding Potential μ-opioid affinity High μ-opioid affinity Mixed δ/μ selectivity

Q & A

Q. What regulatory frameworks apply to handling this compound in research?

  • Answer :
  • Controlled Substance Analogues : Monitor structural similarity to Schedule II opioids (e.g., fentanyl derivatives under 21 CFR §1308).
  • Institutional Protocols : Follow DEA licensing requirements for piperidine-based compounds .

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